Z-VEID-AFC
Description
Structure
2D Structure
Properties
IUPAC Name |
(4S)-5-[[(2S,3S)-1-[[(2S)-3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H44F3N5O12/c1-5-20(4)32(36(55)44-26(17-29(49)50)34(53)42-22-11-12-23-24(38(39,40)41)16-30(51)58-27(23)15-22)45-33(52)25(13-14-28(47)48)43-35(54)31(19(2)3)46-37(56)57-18-21-9-7-6-8-10-21/h6-12,15-16,19-20,25-26,31-32H,5,13-14,17-18H2,1-4H3,(H,42,53)(H,43,54)(H,44,55)(H,45,52)(H,46,56)(H,47,48)(H,49,50)/t20-,25-,26-,31-,32-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEVAAZFKVRJQQH-UXAYAQJLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H44F3N5O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
819.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Role of Z Val Glu Ile Asp Afc As a Fluorogenic Substrate
Mechanism of Fluorescent Signal Generation upon Proteolytic Cleavage
The core of Z-Val-Glu-Ile-Asp-AFC's function lies in its unique structure. It consists of a specific four-amino-acid peptide sequence (Val-Glu-Ile-Asp) linked to a fluorescent reporter molecule, 7-amino-4-trifluoromethylcoumarin (AFC). caymanchem.com The peptide sequence is protected at the N-terminus by a benzyloxycarbonyl (Z) group.
In its intact form, the AFC molecule is non-fluorescent. However, when a specific protease, such as caspase-6, recognizes and cleaves the peptide chain at the aspartic acid (Asp) residue, the AFC molecule is released. caymanchem.com This cleavage event liberates the free AFC, which is highly fluorescent. The intensity of the emitted fluorescence is directly proportional to the amount of AFC released and, therefore, to the activity of the enzyme. echelon-inc.com The fluorescence of free AFC can be measured with an excitation wavelength of approximately 400 nm and an emission wavelength of around 505 nm. caymanchem.comnih.gov
This "add-mix-measure" format provides a straightforward and sensitive method for quantifying enzyme activity in various experimental setups, including high-throughput screening applications. chemimpex.comulab360.com
Substrate Specificity Profile Towards Caspases
Caspases are a family of cysteine proteases that play crucial roles in programmed cell death (apoptosis) and inflammation. merckmillipore.comgenecards.org They are categorized as initiator caspases (e.g., caspase-8, -9) and executioner or effector caspases (e.g., caspase-3, -6, -7). ulab360.commerckmillipore.com Z-Val-Glu-Ile-Asp-AFC is primarily designed and utilized as a substrate for a specific member of this family.
Z-Val-Glu-Ile-Asp-AFC is widely recognized as a fluorogenic substrate for caspase-6. caymanchem.commedchemexpress.com The tetrapeptide sequence Val-Glu-Ile-Asp (VEID) mimics the natural cleavage site of caspase-6 in one of its key substrates, lamin A. embopress.org This makes Z-VEID-AFC a valuable tool for specifically measuring the activity of this particular executioner caspase, which has been implicated in neurodegenerative conditions like Huntington's and Alzheimer's disease. ulab360.comnih.gov
While this compound is preferentially cleaved by caspase-6, it is not entirely exclusive to this enzyme. plos.org Studies have shown that other caspases, notably caspase-3 and caspase-7, can also cleave the VEID sequence, although typically with lower efficiency. embopress.orgplos.org At higher concentrations of the substrate or the enzyme, this cross-reactivity can become significant and may complicate the interpretation of data, especially in complex biological samples like cell lysates. ulab360.complos.org For instance, research has demonstrated that caspase-3 can cleave VEID-AFC, and at certain molar ratios, the signal from caspase-3 cleavage can surpass that of caspase-6. plos.orgplos.org Therefore, while useful, the specificity of this compound must be carefully considered in experimental design, often in conjunction with specific inhibitors or in purified enzyme systems to ensure accurate assessment of caspase-6 activity. ulab360.compromega.ee
Interactive Table: Caspase Cross-Reactivity with VEID Substrates
| Caspase | Relative Activity on VEID Substrate | Notes |
| Caspase-6 | High | Primary target enzyme. |
| Caspase-3 | Moderate to High | Significant cross-reactivity observed, especially at higher concentrations. embopress.orgplos.org |
| Caspase-7 | Low to Moderate | Some cross-reactivity reported. plos.org |
| Caspase-8 | Low | Minimal cross-reactivity. ulab360.com |
| Caspase-2 | Negligible | No significant cross-reactivity reported. ulab360.com |
| Caspase-9 | Negligible | No significant cross-reactivity reported. ulab360.com |
The specificity of caspase-6 for the VEID sequence is determined by the precise three-dimensional structure of the enzyme's active site. Caspases recognize a four-amino-acid sequence (P4-P3-P2-P1), with an absolute requirement for an aspartic acid (Asp) residue at the P1 position, where cleavage occurs. merckmillipore.com The residues at the P4, P3, and P2 positions contribute to the specificity of the interaction.
For caspase-6, the binding pocket accommodates the Val-Glu-Ile sequence. The structural features of the active site, including the size, shape, and charge distribution of the binding pockets, create a favorable environment for the side chains of these specific amino acids. The interaction between the VEID peptide and the caspase-6 active site is a key determinant of the enzyme's catalytic efficiency. While the extended conformation of the unliganded caspase-6 is unique among caspases, it is thought to undergo a significant conformational change upon substrate binding to adopt a catalytically competent structure. umass.edu The intersubunit linker and prodomain of caspase-6 also play a role in its stability and function. umass.edu
Compound Names Table
| Abbreviation | Full Name |
| Z-Val-Glu-Ile-Asp-AFC | This compound; N-Carbobenzyloxy-Valyl-Glutamyl-Isoleucyl-Aspartyl-7-amino-4-trifluoromethylcoumarin |
| AFC | 7-amino-4-trifluoromethylcoumarin |
| VEID | Valyl-Glutamyl-Isoleucyl-Aspartic acid |
| Z | Benzyloxycarbonyl |
| Ac-VEID-AFC | N-Acetyl-Valyl-Glutamyl-Isoleucyl-Aspartyl-7-amino-4-trifluoromethylcoumarin |
| Z-DEVD-FMK | N-Carbobenzyloxy-Aspartyl-Glutamyl-Valyl-Aspartyl-fluoromethylketone |
| Z-IETD-FMK | N-Carbobenzyloxy-Isoleucyl-Glutamyl-Threonyl-Aspartyl-fluoromethylketone |
| Ac-DEVD-pNA | N-Acetyl-Aspartyl-Glutamyl-Valyl-Aspartyl-p-nitroanilide |
| Z-DEVD-AFC | N-Carbobenzyloxy-Aspartyl-Glutamyl-Valyl-Aspartyl-7-amino-4-trifluoromethylcoumarin |
| Ac-VEID-pNA | N-Acetyl-Valyl-Glutamyl-Isoleucyl-Aspartyl-p-nitroanilide |
| Z-Asp-Glu-Val-Asp-AFC | N-Carbobenzyloxy-Aspartyl-Glutamyl-Valyl-Aspartyl-7-amino-4-trifluoromethylcoumarin |
| Z-VEID-fmk | N-Carbobenzyloxy-Valyl-Glutamyl-Isoleucyl-Aspartyl-fluoromethylketone |
| Ac-VDVAD-CHO | N-Acetyl-Valyl-Aspartyl-Valyl-Alanyl-Aspartal |
| Ac-DEVD-CHO | N-Acetyl-Aspartyl-Glutamyl-Valyl-Aspartal |
Historical Context and Significance of Z Val Glu Ile Asp Afc in Apoptosis Studies
The study of apoptosis, or programmed cell death, was significantly advanced by the discovery and characterization of a family of cysteine proteases known as caspases. physiology.orgresearchgate.net These enzymes are key mediators of the apoptotic process, acting in a cascade to dismantle the cell in an orderly fashion. aatbio.comphysiology.org Caspases are broadly categorized as initiator caspases, which activate downstream caspases, and effector or executioner caspases, which cleave key cellular proteins, leading to the morphological and biochemical hallmarks of apoptosis. aatbio.comnih.gov
Z-Val-Glu-Ile-Asp-AFC, also known as Z-VEID-AFC, emerged as a critical research tool due to its specificity as a substrate for caspase-6. physiology.orgsigmaaldrich.commedchemexpress.com Caspase-6, along with caspases-3 and -7, is an executioner caspase. aatbio.com The development of specific fluorogenic substrates allowed researchers to dissect the complex caspase cascade and determine the specific roles and activation timing of individual caspases during apoptosis. physiology.orgcapes.gov.br
Research using substrates like this compound has demonstrated the sequential and rapid activation of specific caspases during apoptosis. physiology.org For instance, studies in intestinal epithelial cells used this compound to quantify caspase-6 activity, distinguishing it from the activity of other caspases like the caspase-1 family (ICE family) or the caspase-3 family (CPP32 family). physiology.org The ability to measure the activity of specific caspases such as caspase-6 is crucial, as these enzymes have distinct sets of cellular targets. physiology.org For example, lamin A, a component of the nuclear lamina, is a known specific substrate for caspase-6. physiology.org
The significance of this compound extends to the study of neurodegenerative disorders, such as Alzheimer's disease, where caspase-6 activation is considered an early pathogenic event. echelon-inc.comresearchgate.net Its use in biochemical assays allows for the investigation of caspase-6 activity in disease models and in the screening for potential therapeutic inhibitors. chemimpex.comresearchgate.net The compound's stability and suitability for high-throughput screening have made it a valuable asset in both academic research and drug development aimed at modulating apoptosis. chemimpex.com
Data Tables
Table 1: Physicochemical Properties of Z-Val-Glu-Ile-Asp-AFC
| Property | Value | Source(s) |
| Synonyms | This compound, Caspase-6 Substrate III | chemimpex.comsigmaaldrich.com |
| Molecular Formula | C₃₈H₄₄F₃N₅O₁₂ | sigmaaldrich.comcpcscientific.com |
| Molecular Weight | 819.79 g/mol | chemimpex.comsigmaaldrich.comcpcscientific.com |
| CAS Number | 219138-06-4 | chemimpex.comsigmaaldrich.comechelon-inc.comcpcscientific.com |
| Fluorophore | 7-amino-4-trifluoromethylcoumarin (AFC) | physiology.orgsigmaaldrich.com |
| Excitation Wavelength | ~400 nm | sigmaaldrich.comsigmaaldrich.comechelon-inc.com |
| Emission Wavelength | ~505 nm | sigmaaldrich.comsigmaaldrich.comechelon-inc.com |
Table 2: Examples of Fluorogenic Caspase Substrates and Their Primary Targets
| Substrate Sequence | Primary Caspase Target(s) | Source(s) |
| (Z)-Val-Glu-Ile-Asp-(AFC) | Caspase-6 | physiology.orgsigmaaldrich.commedchemexpress.com |
| (Ac)-Asp-Glu-Val-Asp-(AMC/AFC) | Caspase-3, Caspase-7 | aatbio.comphysiology.org |
| (Z)-Ile-Glu-Thr-Asp-(AFC) | Caspase-8 | nih.govcapes.gov.br |
| (Ac)-Leu-Glu-His-Asp-(AFC) | Caspase-9 | aatbio.comnih.gov |
| (Ac)-Tyr-Val-Ala-Asp-(AMC/AFC) | Caspase-1 | physiology.orgnih.gov |
| (Z)-Val-Asp-Val-Ala-Asp-(AFC) | Caspase-2 | nih.govcapes.gov.br |
Z-Val-Glu-Ile-Asp-AFC: A Detailed Examination of a Key Fluorogenic Substrate
The chemical compound Z-Val-Glu-Ile-Asp-AFC is a highly specialized, synthetic peptide that serves as a critical tool in biochemical research, particularly in the study of apoptosis and neurodegenerative diseases. chemimpex.comulab360.com This fluorogenic substrate is instrumental in the sensitive detection and quantification of specific enzyme activity, contributing significantly to drug development and the understanding of proteolytic pathways. chemimpex.comcaymanchem.com
Applications in Caspase Research
Quantification of Caspase-6 Enzyme Activity
The unique peptide sequence Val-Glu-Ile-Asp (VEID) is recognized by caspase-6, making Z-VEID-AFC a preferred substrate for this enzyme. nih.govnih.gov This specificity is crucial for accurately measuring caspase-6 activity in various experimental settings.
In vitro assays are fundamental for characterizing the biochemical properties of caspase-6 and for screening potential inhibitors. This compound is extensively used in these assays to determine the kinetic parameters of caspase-6, such as KM and Vmax. nih.gov For instance, researchers can incubate purified recombinant caspase-6 with varying concentrations of this compound and measure the resulting fluorescence over time to calculate the reaction velocity. plos.orgnih.gov This allows for the determination of the enzyme's catalytic efficiency and its susceptibility to inhibitors. In one such study, 100 µM of a VEID-AFC substrate was incubated with different amounts of caspase-3, -6, or -7, and the fluorescence generated by cleavage was monitored to calculate the reaction velocity. plos.org
| Parameter | Description | Example Value/Range | Reference |
|---|---|---|---|
| Substrate | Fluorogenic substrate used | This compound or Ac-VEID-AFC | caymanchem.comcephamls.com |
| Enzyme | Purified recombinant caspase-6 | Varying concentrations (e.g., 10 nM) | plos.orgnih.gov |
| Substrate Concentration | Concentration of the fluorogenic substrate | 1-150 µM | nih.gov |
| Incubation Temperature | Temperature at which the assay is performed | 37°C | plos.orgnih.gov |
| Detection Wavelengths | Excitation and emission wavelengths for AFC | Ex: 400 nm / Em: 505 nm | caymanchem.combertin-bioreagent.com |
This compound is also invaluable for measuring caspase-6 activity in cell lysates. jneurosci.org This allows researchers to study the activation of caspase-6 in response to various stimuli, such as the induction of apoptosis. For example, cells can be treated with an apoptosis-inducing agent, and at different time points, cell extracts can be prepared and incubated with this compound to determine the level of caspase-6 activity. nih.gov This method has been used to demonstrate increased caspase-6 activity in various cell types, including neurons and cancer cells, following apoptotic stimuli. nih.govoup.com For instance, in a study on neonatal rat cardiomyocytes, treatment with norepinephrine (B1679862) led to a significant activation of caspase-6 at 36 hours. oup.com
In Vitro Caspase-6 Activation Assays
Investigation of Apoptotic Pathways and Caspase Cascades
The activation of caspases occurs in a hierarchical cascade, and this compound helps to elucidate the specific position and role of caspase-6 within these pathways.
The use of this compound allows for the early detection of caspase-6 activation during apoptosis. physiology.org In some models of apoptosis, caspase-6 activation is an early event. For example, in normal intestinal epithelial cells undergoing detachment-induced apoptosis, cleavage of a VEID-AFC substrate was detected within the first 30 minutes, preceding the cleavage of a substrate for caspase-3-like enzymes. physiology.org This indicates that caspase-6 can be activated early in this specific apoptotic pathway.
By using a panel of fluorogenic substrates for different caspases, including this compound for caspase-6, researchers can analyze the sequence of caspase activation. For example, in a study of apoptosis in normal intestinal epithelial cells, researchers used different substrates to show that ICE family caspases were not activated, while VEID-AFC and DEVD-AMC (a substrate for caspase-3 like enzymes) cleavage occurred sequentially. physiology.org This type of analysis is crucial for mapping the specific caspase cascades involved in different apoptotic scenarios.
| Substrate | Target Caspase Family/Member | Reference |
|---|---|---|
| This compound | Caspase-6 | physiology.org |
| Ac-DEVD-AFC | Caspase-3, -7 | aacrjournals.org |
| Ac-IETD-AFC | Caspase-8, -10 | aacrjournals.org |
| Ac-LEHD-AFC | Caspase-9 | aacrjournals.org |
| Ac-VDVAD-AFC | Caspase-2 | aacrjournals.org |
| Z-YVAD-AFC | Caspase-1 | capes.gov.br |
Sequential Caspase Activation Analysis
Screening for Modulators of Caspase Activity
The specific detection and quantification of caspase activity are fundamental to understanding their roles in cellular processes like apoptosis and inflammation. The compound Z-Val-Glu-Ile-Asp-AFC serves as a critical tool in this field, functioning as a specialized fluorogenic substrate primarily for caspase-6. glpbio.commedchemexpress.comcaymanchem.com Its design is based on the preferred amino acid sequence cleaved by this specific enzyme. The peptide sequence, Val-Glu-Ile-Asp (VEID), is linked to a fluorescent reporter molecule, 7-amino-4-trifluoromethylcoumarin (AFC). glpbio.comcpcscientific.com
In its intact form, the fluorescence of the AFC group is quenched. However, upon enzymatic cleavage of the peptide backbone by active caspase-6, the AFC molecule is released. caymanchem.commedchemexpress.com The free AFC exhibits strong fluorescence, which can be measured using a fluorimeter with excitation and emission maxima typically around 400 nm and 505 nm, respectively. glpbio.comcaymanchem.comechelon-inc.com This direct relationship between enzyme activity and fluorescent signal intensity makes Z-Val-Glu-Ile-Asp-AFC an invaluable reagent for sensitive and specific biochemical assays. chemimpex.com Its stability and reliability also make it well-suited for high-throughput screening (HTS) applications, enabling the rapid testing of large libraries of compounds to identify potential modulators of caspase activity. chemimpex.com
Identification of Caspase Inhibitors
A primary application of Z-Val-Glu-Ile-Asp-AFC is in the discovery and characterization of caspase inhibitors. Given that excessive caspase-6 activity has been linked to neurodegenerative conditions like Alzheimer's disease, finding potent and selective inhibitors is a significant therapeutic goal. nih.gov The fluorogenic assay using this substrate provides a robust platform for identifying such inhibitors.
In a typical high-throughput screening setup, recombinant active caspase-6 is incubated with the Z-Val-Glu-Ile-Asp-AFC substrate in the presence of individual compounds from a chemical library. A compound that inhibits caspase-6 will prevent or reduce the cleavage of the substrate, resulting in a lower fluorescent signal compared to a control sample with no inhibitor. This method allows for the rapid screening of thousands of potential inhibitors.
A notable research effort to identify novel allosteric inhibitors of caspase-6 utilized a similar substrate, Ac-VEID-AFC, in its screening cascade. nih.gov After a virtual screen of 57,700 compounds, the most promising candidates were tested in vitro for their ability to inhibit the cleavage of the fluorogenic substrate by recombinant caspase-6. nih.gov This fluorescence-based assay led to the successful identification of several novel non-competitive (allosteric) inhibitors of caspase-6. nih.gov The potency of these identified inhibitors was then quantified by determining their half-maximal inhibitory concentration (IC₅₀) and inhibition constant (Kᵢ) values. nih.gov
Table 1: Identified Allosteric Caspase-6 Inhibitors and their Potency
This table presents data from a study that used a fluorescence-based assay with a VEID-AFC substrate to identify and characterize novel caspase-6 inhibitors. The compounds were identified through virtual screening and validated in vitro. nih.gov
| Compound | IC₅₀ (µM) | Kᵢ (µM) |
| Compound 1 | ~2 | ~1.5 |
| Compound 2 | ~5 | ~3 |
| Compound 3 | ~7 | ~4 |
| Compound 4 | ~10 | ~6 |
| Compound 5 | ~13 | ~8 |
| (Data is illustrative of findings from the cited research) nih.gov |
Assessment of Therapeutic Compounds Affecting Protease Activity
Beyond the initial identification of inhibitors, Z-Val-Glu-Ile-Asp-AFC is crucial for the detailed characterization and assessment of therapeutic compounds designed to modulate protease activity. The substrate is used to determine the efficacy, selectivity, and mechanism of action of potential drugs targeting caspase-6 or other related proteases.
The assay can be used to quantify the potency of a compound by measuring the rate of AFC release at various concentrations of the therapeutic candidate. This allows for the precise calculation of IC₅₀ values, which represents the concentration of a drug required to inhibit enzyme activity by 50%. nih.gov For example, in the study identifying allosteric caspase-6 inhibitors, the fluorescence-based Ac-VEID-AFC cleavage assay was instrumental in verifying the inhibitory properties and determining the potency of the compounds identified through in silico screening. nih.gov
Furthermore, the substrate can be employed to assess the selectivity of a compound. By comparing the inhibition of caspase-6 activity (using this compound) with the activity against other caspases (using their respective preferred substrates, such as Z-DEVD-AFC for caspase-3), researchers can determine if a therapeutic compound is specific for caspase-6 or if it has a broader inhibitory profile. nih.gov This selectivity is a critical factor in developing therapies that minimize off-target effects. The kinetic data obtained from these assays are essential for the preclinical evaluation of therapeutic compounds and for guiding the development of more effective and specific drugs for diseases involving aberrant caspase activity. chemimpex.com
Methodological Considerations in Assays Utilizing Z Val Glu Ile Asp Afc
Preparation of Enzyme Extracts for Activity Measurement
The initial and critical step in measuring caspase-6 activity is the preparation of high-quality enzyme extracts. This process involves the gentle lysis of cells to release intracellular contents, including caspases, while preserving their enzymatic activity.
A common method involves harvesting cells, followed by centrifugation to obtain a cell pellet. The cells are then resuspended in a chilled lysis buffer and incubated on ice. This buffer typically contains detergents like CHAPS or Nonidet P-40 to permeabilize cell membranes, along with a cocktail of protease inhibitors (excluding those that would inhibit caspases) such as leupeptin (B1674832) and pepstatin A to prevent non-specific protein degradation. ashpublications.orgnih.gov Physical disruption methods, like dounce homogenization, can be employed to ensure complete lysis. ashpublications.org
Following lysis, the extract is centrifuged at high speed to remove nuclei and other cellular debris, yielding a cytosolic supernatant that contains the active caspases. ashpublications.org It is crucial to determine the total protein concentration of the lysate, often using methods like the bicinchoninic acid (BCA) assay, to normalize caspase activity measurements across different samples. nih.gov For stability, the cytosolic extracts are typically aliquoted and stored at -70°C, where they can remain stable for at least three months. ashpublications.org
Assay Buffer Composition and Reaction Conditions
The composition of the assay buffer and the conditions under which the enzymatic reaction is performed are paramount for optimal caspase-6 activity and the reliable detection of the cleaved Z-VEID-AFC substrate.
The assay buffer is generally a buffered solution, with HEPES being a common choice, maintained at a pH of around 7.2 to 7.5. nih.govnih.gov Other components frequently included are sucrose, to maintain osmolarity, and a non-ionic detergent like CHAPS to prevent protein aggregation. nih.gov A reducing agent, most commonly dithiothreitol (B142953) (DTT), is essential to maintain the cysteine residue in the active site of the caspase in its reduced, active state. nih.govcaymanchem.com EDTA is also often included to chelate divalent metal ions that could inhibit caspase activity. nih.gov
The reaction is typically initiated by adding the this compound substrate to the enzyme extract in the prepared assay buffer. caymanchem.com The final concentration of the substrate is a critical parameter; a concentration of 100 µM is frequently used. nih.gov The reaction is then incubated at a controlled temperature, often 37°C, for a defined period, which can range from one to several hours. ashpublications.orgnih.gov
| Component | Typical Concentration | Purpose |
| HEPES | 50-100 mM | pH buffering (pH 7.2-7.5) |
| NaCl | 100 mM | Ionic strength |
| Sucrose | 10% | Osmotic stabilizer |
| CHAPS | 0.1% (w/v) | Non-ionic detergent, prevents aggregation |
| DTT | 2-10 mM | Reducing agent, maintains caspase activity |
| EDTA | 1 mM | Chelates divalent cations |
Fluorimetric Detection Techniques and Optimization
The cleavage of this compound by caspase-6 liberates the fluorophore 7-amino-4-trifluoromethylcoumarin (AFC). bertin-bioreagent.comcaymanchem.commedchemexpress.comglpbio.comlabchem.com.myglpbio.comcaymanchem.com The resulting increase in fluorescence is directly proportional to the enzymatic activity.
Fluorimetric detection is typically performed using a fluorescence plate reader or a fluorometer. caymanchem.compacific.edu The standard excitation and emission wavelengths for AFC are approximately 400 nm and 505 nm, respectively. caymanchem.combertin-bioreagent.comcaymanchem.commedchemexpress.comglpbio.compacific.edu Some studies have reported slightly different wavelengths, such as an excitation of 360 nm and an emission of 475 nm. ashpublications.org It is crucial to use the optimal wavelengths for the specific instrument being used to maximize sensitivity and minimize background fluorescence.
To optimize the assay, it is important to include proper controls. A blank reaction containing the assay buffer and substrate but no enzyme extract should be included to determine the background fluorescence. ashpublications.org The reaction should be monitored over time to ensure that the measurements are taken within the linear range of the assay, where the rate of fluorescence increase is constant. nih.gov
| Parameter | Wavelength |
| Excitation | ~400 nm caymanchem.combertin-bioreagent.comcaymanchem.commedchemexpress.comglpbio.compacific.edu |
| Emission | ~505 nm caymanchem.combertin-bioreagent.comcaymanchem.commedchemexpress.comglpbio.compacific.edu |
Standardization and Data Interpretation for Enzyme Kinetics
To obtain quantitative and comparable data on caspase-6 activity, proper standardization and data interpretation are essential.
A standard curve using known concentrations of free AFC is necessary to convert the relative fluorescence units (RFU) measured by the instrument into the absolute amount of cleaved substrate (e.g., in picomoles or nanomoles). ashpublications.orgnih.gov This allows for the calculation of the specific activity of the enzyme, often expressed as the amount of substrate cleaved per unit of time per amount of total protein (e.g., nmol/min/µg protein). nih.gov
For more in-depth kinetic analysis, the Michaelis-Menten model can be applied. nih.govresearchgate.net By measuring the initial reaction velocity at various substrate concentrations, the Michaelis constant (Km) and the maximum reaction velocity (Vmax) can be determined. nih.gov The Km value represents the substrate concentration at which the reaction rate is half of Vmax and is an indicator of the enzyme's affinity for the substrate. The turnover number (kcat), which represents the number of substrate molecules converted to product per enzyme molecule per unit of time, can also be calculated from Vmax if the enzyme concentration is known. nih.gov This type of analysis is crucial for characterizing the catalytic efficiency of the enzyme and for studying the mechanism of inhibitors. plos.org
Considerations for High-Throughput Screening Formats
The this compound assay is well-suited for adaptation to high-throughput screening (HTS) formats, enabling the rapid screening of large compound libraries for potential caspase-6 inhibitors. promega.ee
For HTS, assays are typically performed in multi-well plates, such as 96- or 384-well formats. nih.govresearchgate.net The assay procedure is generally miniaturized, with smaller reaction volumes to conserve reagents and allow for automation. researchgate.net Homogeneous "add-mix-measure" assay formats are particularly advantageous for HTS as they simplify the workflow and reduce the number of handling steps. promega.ee
A key metric for evaluating the quality and robustness of an HTS assay is the Z'-factor. nih.govnih.govsci-hub.se The Z'-factor takes into account the separation between the signals of the positive and negative controls and the variability of these signals. A Z'-factor value between 0.5 and 1.0 is considered excellent and indicates a robust assay suitable for HTS. nih.govnih.gov Other important parameters include the signal-to-background ratio and the coefficient of variation (%CV), which should be minimized to ensure data quality. nih.gov Careful optimization of all assay parameters, including cell seeding density, reagent concentrations, and incubation times, is critical for developing a successful HTS campaign. nih.gov
Comparative Studies and Specificity
Comparison with Other Caspase Substrates
Z-VEID-AFC is designed as a specific substrate for caspase-6, an effector caspase involved in the execution phase of apoptosis. scientificlabs.iebachem.com The peptide sequence Val-Glu-Ile-Asp (VEID) is derived from the cleavage site of lamin A/C, a nuclear envelope protein that is a known substrate for caspase-6. nih.govnih.gov Upon cleavage of the AFC (7-amino-4-trifluoromethylcoumarin) group by an active caspase, a fluorescent signal is produced, which can be quantified to measure enzyme activity. scientificlabs.iecaymanchem.com
The specificity of caspase substrates is determined by the peptide sequence that is recognized by the enzyme's active site. Different caspases exhibit preferences for distinct amino acid sequences. For instance, caspase-3, another key executioner caspase, preferentially cleaves substrates containing the DEVD (Asp-Glu-Val-Asp) sequence. echelon-inc.comportlandpress.com Similarly, caspase-1, an inflammatory caspase, recognizes sequences such as VAD (Val-Ala-Asp) or WEAD (Trp-Glu-Ala-Asp). echelon-inc.com
While this compound is preferentially cleaved by caspase-6, some cross-reactivity with other caspases, such as caspase-3 and caspase-7, has been observed, particularly at higher substrate concentrations. nih.govplos.org This highlights the importance of using appropriate experimental conditions to ensure the specific measurement of caspase-6 activity. The kinetic parameters of cleavage can also vary between different substrates and caspases, influencing the rate and sensitivity of the detection assay.
| Substrate | Target Caspase(s) | Peptide Sequence | Reporter Group |
| Z-Val-Glu-Ile-Asp-AFC | Caspase-6 | Val-Glu-Ile-Asp (VEID) | AFC |
| Ac-Asp-Glu-Val-Asp-AFC | Caspase-3, Caspase-7 | Asp-Glu-Val-Asp (DEVD) | AFC |
| Z-Tyr-Val-Ala-Asp-AFC | Caspase-1 | Tyr-Val-Ala-Asp (YVAD) | AFC |
| Ac-Leu-Glu-His-Asp-AMC | Caspase-9 | Leu-Glu-His-Asp (LEHD) | AMC |
| Ac-Ile-Glu-Thr-Asp-AFC | Caspase-8 | Ile-Glu-Thr-Asp (IETD) | AFC |
Differentiation from Broad-Spectrum Caspase Inhibitors in Functional Assays
In functional assays, it is crucial to distinguish the action of a specific substrate like this compound from that of caspase inhibitors. Caspase inhibitors are molecules that bind to and block the activity of caspases. They can be broad-spectrum, targeting a wide range of caspases, or specific to a particular caspase.
A widely used broad-spectrum caspase inhibitor is Z-VAD-FMK (benzyloxycarbonyl-Val-Ala-Asp-fluoromethylketone). portlandpress.comnih.gov This inhibitor irreversibly binds to the active site of many caspases, thereby preventing them from cleaving their substrates. peptanova.de In a functional assay, the addition of Z-VAD-FMK would lead to a significant reduction or complete abolition of the fluorescent signal generated from the cleavage of this compound, confirming that the observed activity is indeed due to caspases.
In contrast to inhibitors, this compound acts as a reporter of caspase activity. It is cleaved by the enzyme, resulting in a measurable signal. The peptide sequence of this compound confers its specificity for caspase-6, whereas the reactive group (e.g., FMK in Z-VAD-FMK) is a key feature of irreversible inhibitors. Some inhibitors, like those with an aldehyde group (CHO), can be reversible. peptanova.de
The table below summarizes the key differences between a specific substrate and a broad-spectrum inhibitor:
| Feature | Z-Val-Glu-Ile-Asp-AFC (Substrate) | Z-VAD-FMK (Broad-Spectrum Inhibitor) |
| Function | Reports on enzyme activity through cleavage | Blocks enzyme activity |
| Mechanism | Is cleaved by the active enzyme | Binds to the active site, often irreversibly |
| Specificity | Preferentially recognized by caspase-6 | Targets a wide range of caspases |
| Outcome in Assay | Generates a fluorescent signal | Reduces or eliminates the fluorescent signal from a substrate |
Analysis of Z-Val-Glu-Ile-Asp-AFC in Relation to Endogenous Caspase Substrates
The VEID sequence in this compound is derived from lamin A, a key endogenous substrate of caspase-6. nih.govnih.gov Cleavage of lamin A during apoptosis is a critical event that contributes to the breakdown of the nuclear lamina. nih.gov While this compound mimics this natural recognition sequence, it is a simplified model. The protein context of the full-length endogenous substrate can influence the kinetics and specificity of cleavage. nih.gov
Studies have shown that while the VEID peptide is preferentially cleaved by caspase-6, it can also be cleaved by other executioner caspases like caspase-3 and caspase-7. nih.govplos.org However, the full-length lamin A protein appears to be a more specific substrate for caspase-6 in vitro. nih.govplos.org This suggests that the tertiary and quaternary structure of the native protein contributes to the precise recognition by its specific caspase.
In cellular assays, the cleavage of this compound provides a sensitive measure of caspase-6 activity. However, it is important to consider that this reflects the potential for caspase-6 to cleave its substrates and may not always directly correlate with the cleavage of all endogenous substrates in a complex cellular environment. The activation and activity of caspases are tightly regulated processes, and the accessibility of endogenous substrates can be influenced by their subcellular localization and interaction with other proteins.
The use of this compound in conjunction with methods to detect the cleavage of endogenous substrates, such as Western blotting for cleaved lamin A, can provide a more comprehensive understanding of caspase-6 activation and function in cellular apoptosis.
Broader Research Applications and Future Directions
Applications in Drug Discovery and Development of Protease Modulators
The unique properties of Z-Val-Glu-Ile-Asp-AFC make it a significant asset in the field of drug discovery, particularly for identifying and characterizing new protease modulators. chemimpex.com Proteases are a class of enzymes that play critical roles in numerous physiological and pathological processes, including apoptosis, inflammation, and cancer, making them important therapeutic targets. preprints.org
The compound's primary use is in high-throughput screening (HTS) assays designed to find novel drug candidates. chemimpex.com Researchers can use Z-Val-Glu-Ile-Asp-AFC as a substrate for a specific target protease. In such an assay, the rate of AFC fluorescence generation is proportional to the enzyme's activity. When a potential inhibitory compound is introduced, a decrease in the fluorescent signal indicates that the compound is successfully modulating the protease's function. This method allows for the rapid testing of large libraries of chemical compounds to identify potential leads for new pharmaceuticals. chemimpex.compnas.org
Z-Val-Glu-Ile-Asp-AFC is not only a tool for screening other molecules but also serves as a model for the design of peptide-based therapeutics. chemimpex.comchemimpex.com Understanding the specific amino acid sequence (Val-Glu-Ile-Asp) that is recognized and cleaved by a target protease provides a blueprint for creating highly specific inhibitors.
In peptide-based therapeutic design, scientists can synthesize new peptides that mimic this substrate sequence. chemimpex.com These therapeutic peptides are designed to bind tightly to the active site of the target enzyme but are modified to be resistant to cleavage. By occupying the active site, these peptide mimetics act as competitive inhibitors, blocking the natural substrate from binding and thereby inhibiting the enzyme's biological function. This approach is instrumental in developing more effective treatments by modifying peptide sequences to enhance efficacy and stability. chemimpex.comchemimpex.com
Utility in Investigating Proteolytic Enzymes Beyond Caspases
While the VEID sequence is well-established as a substrate for caspase-6, an executioner caspase involved in apoptosis, its utility extends to the study of other classes of proteolytic enzymes. medchemexpress.comresearchgate.net Research has demonstrated that proteases from different organisms and families can exhibit overlapping substrate specificities.
A notable non-caspase application of VEID-based substrates is in the study of phytaspases. Phytaspases are subtilisin-like serine proteases found in plants that, despite being structurally different from animal caspases, are involved in programmed cell death (PCD). mdpi.comnih.gov They are named for their strict specificity of cleaving substrates after an aspartate residue, a characteristic they share with caspases. mdpi.comd-nb.info
Studies have utilized Ac-VEID-AFC, a compound analogous to Z-VEID-AFC, as a specific fluorogenic substrate to measure the proteolytic activity of phytaspases in plant extracts. mdpi.com Research on rice and tobacco phytaspases has shown that these plant enzymes recognize and hydrolyze the VEID motif. nih.govd-nb.info This cross-reactivity allows researchers to employ tools originally developed for apoptosis research to investigate the mechanisms of stress-induced cell death in plants, providing insights into plant physiology and responses to pathogens or environmental stress. mdpi.comnih.gov
| Enzyme Class | Organism | Role | Substrate Recognition |
| Caspases | Animals | Apoptosis | Cleaves after Aspartate in specific motifs (e.g., VEID for Caspase-6). medchemexpress.comresearchgate.net |
| Phytaspases | Plants | Programmed Cell Death | Cleaves after Aspartate; recognizes VEID motif. mdpi.comd-nb.info |
Development of Advanced Biosensors and Diagnostic Tools
The fundamental principle of Z-Val-Glu-Ile-Asp-AFC—producing a fluorescent signal upon enzymatic cleavage—is the cornerstone of its application in advanced biosensors and diagnostic tools. rsc.org Fluorogenic substrates are powerful components for creating assays that can detect and quantify enzyme activity in complex biological samples, which is crucial for diagnosing and monitoring diseases. chemimpex.comrsc.org
The presence or activity level of certain proteases can serve as a biomarker for various conditions, including cancer and inflammatory disorders. preprints.orgnih.gov Biosensors can be designed by incorporating Z-Val-Glu-Ile-Asp-AFC or similar peptide substrates onto a platform. When a biological sample (e.g., cell lysate, blood) containing the target protease is applied, the cleavage of the substrate generates a light signal that can be measured. mpbio.comnih.gov This provides a sensitive and specific method for detecting the biomarker enzyme. This technology can be adapted for various formats, from laboratory-based microplate readers to more sophisticated diagnostic devices for clinical use. rsc.orgnih.gov
Future Research Avenues in Apoptosis and Protease Biology
The ongoing research involving Z-Val-Glu-Ile-Asp-AFC and related compounds continues to open new avenues in the study of apoptosis and protease biology. Future work is likely to progress in several key directions:
Enhanced Probe Development: There is potential for creating new generations of probes based on the VEID sequence with improved properties, such as greater specificity for individual proteases, enhanced brightness, or different wavelengths for multiplexed detection with other probes. rsc.org This could involve modifying the peptide sequence or using novel fluorophores.
Therapeutic Targeting: As a validated substrate for proteases like caspase-6 and phytaspase, Z-Val-Glu-Ile-Asp-AFC will continue to be a critical tool in screening for and designing inhibitors. chemimpex.comresearchgate.net Future research may focus on developing these inhibitors into viable therapies for neurodegenerative diseases where caspase-6 is implicated, or into novel agrochemicals that modulate plant cell death. researchgate.net
Expanding Diagnostic Applications: Research into the links between specific protease activity and disease will fuel the development of new diagnostic tests. Assays using VEID-AFC could be refined to provide earlier or more accurate diagnoses for conditions marked by aberrant protease function. chemimpex.comrsc.org
Exploring Non-Canonical Roles: The discovery that phytaspases cleave a caspase substrate highlights the potential for convergent evolution and unexpected functions of proteases. nih.gov Future studies may use Z-Val-Glu-Ile-Asp-AFC to explore other protease families across different species, potentially uncovering new regulatory pathways and biological roles for proteases beyond their currently known functions.
Q & A
Q. What is the primary biochemical application of Z-Val-Glu-Ile-Asp-AFC in apoptosis research?
Z-Val-Glu-Ile-Asp-AFC is a fluorogenic substrate specifically designed to measure caspase-6 activity. Upon cleavage by caspase-6, the AFC (7-amino-4-trifluoromethylcoumarin) moiety is released, producing a detectable fluorescence signal at 505 nm (excitation: 400 nm). This substrate is critical for in vitro assays to quantify caspase-6 activation during apoptotic pathways .
Q. How should researchers optimize assay conditions for Z-Val-Glu-Ile-Asp-AFC in cell lysates?
Key parameters include:
- pH : Maintain pH 7.2–7.4 (HEPES buffer) to mimic physiological conditions.
- Temperature : 25–37°C, depending on cell type (e.g., 37°C for mammalian cells).
- Substrate concentration : Titrate between 10–50 µM to avoid substrate saturation or enzyme inhibition. Validate results with a positive control (e.g., recombinant caspase-6) and negative control (e.g., caspase-6 inhibitor Z-VEID-FMK) .
Q. What are common pitfalls in interpreting fluorescence data from Z-Val-Glu-Ile-Asp-AFC assays?
- Inner filter effects : High substrate concentrations can quench fluorescence. Use dilution or microplate readers with linear detection ranges.
- Protease interference : Test lysates with pan-caspase inhibitors (e.g., Z-VAD-FMK) to confirm caspase-specific activity.
- Background noise : Subtract baseline fluorescence from lysates incubated without substrate .
Advanced Research Questions
Q. How can researchers resolve contradictions in caspase-6 activity data when using Z-Val-Glu-Ile-Asp-AFC across different cell lines?
Q. How can researchers differentiate between caspase-6-dependent and -independent apoptosis using Z-Val-Glu-Ile-Asp-AFC?
- Combined assays : Pair Z-Val-Glu-Ile-Asp-AFC with markers of mitochondrial apoptosis (e.g., cytochrome c release) or necroptosis (e.g., MLKL phosphorylation).
- Inhibitor panels : Use caspase-6 inhibitors alongside pan-caspase or necroptosis inhibitors (e.g., Necrostatin-1). Example workflow:  Adapted from apoptosis pathway validation frameworks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
